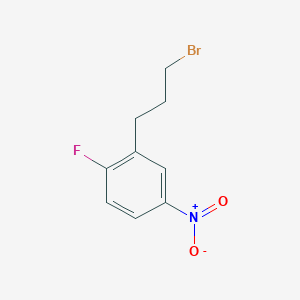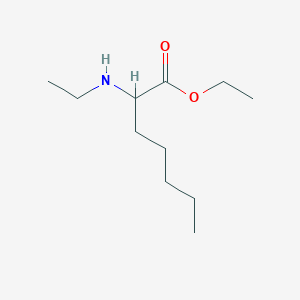
Ethyl 2-(ethylamino)heptanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(ethylamino)heptanoate: is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant odors and are often used in the flavor and fragrance industries. This particular compound is synthesized from heptanoic acid and ethanol, resulting in a structure that includes both an ester functional group and an ethylamino substituent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethyl 2-(ethylamino)heptanoate can be synthesized through the esterification of heptanoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion. The general reaction is as follows:
Heptanoic acid+Ethanol→Ethyl 2-(ethylamino)heptanoate+Water
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield. The product is then purified through distillation or other separation techniques to obtain the desired ester.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 2-(ethylamino)heptanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to heptanoic acid and ethanol.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride, dry ether.
Substitution: Nucleophiles such as halides, under appropriate conditions.
Major Products Formed:
Hydrolysis: Heptanoic acid and ethanol.
Reduction: Ethyl 2-(ethylamino)heptanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 2-(ethylamino)heptanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce ester and ethylamino functionalities into molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of flavors and fragrances due to its pleasant odor.
Mécanisme D'action
The mechanism of action of ethyl 2-(ethylamino)heptanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis in biological systems, releasing heptanoic acid and ethanol. The ethylamino group can interact with enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific biological context and the presence of other interacting molecules.
Comparaison Avec Des Composés Similaires
Ethyl heptanoate: Similar ester structure but lacks the ethylamino group.
Methyl 2-(ethylamino)heptanoate: Similar structure but with a methyl ester instead of an ethyl ester.
Ethyl 2-(methylamino)heptanoate: Similar structure but with a methylamino group instead of an ethylamino group.
Uniqueness: this compound is unique due to the presence of both an ester and an ethylamino group, which allows it to participate in a wider range of chemical reactions and interactions compared to its simpler analogs. This dual functionality makes it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C11H23NO2 |
|---|---|
Poids moléculaire |
201.31 g/mol |
Nom IUPAC |
ethyl 2-(ethylamino)heptanoate |
InChI |
InChI=1S/C11H23NO2/c1-4-7-8-9-10(12-5-2)11(13)14-6-3/h10,12H,4-9H2,1-3H3 |
Clé InChI |
RWHSIRUSEVNJAI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(C(=O)OCC)NCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(Aminomethyl)-2-oxabicyclo[2.2.1]heptan-4-amine](/img/structure/B13515636.png)

![2-(Aminomethyl)bicyclo[2.1.1]hexan-2-ol](/img/structure/B13515652.png)
![Ethyl 4-amino-2-oxabicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13515658.png)



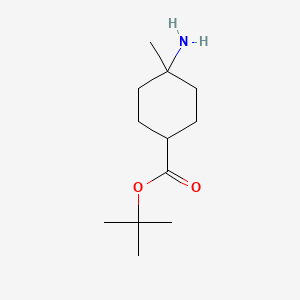
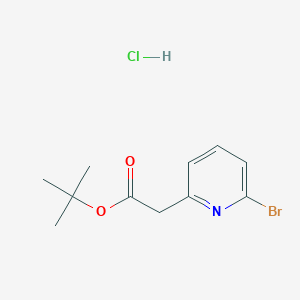
![3-(3-Bromo-1,2-oxazol-5-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoicacid](/img/structure/B13515683.png)
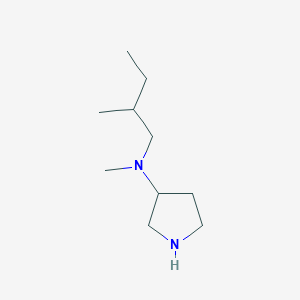

![[1-(Phenylamino)cyclohexyl]methanol hydrochloride](/img/structure/B13515695.png)
